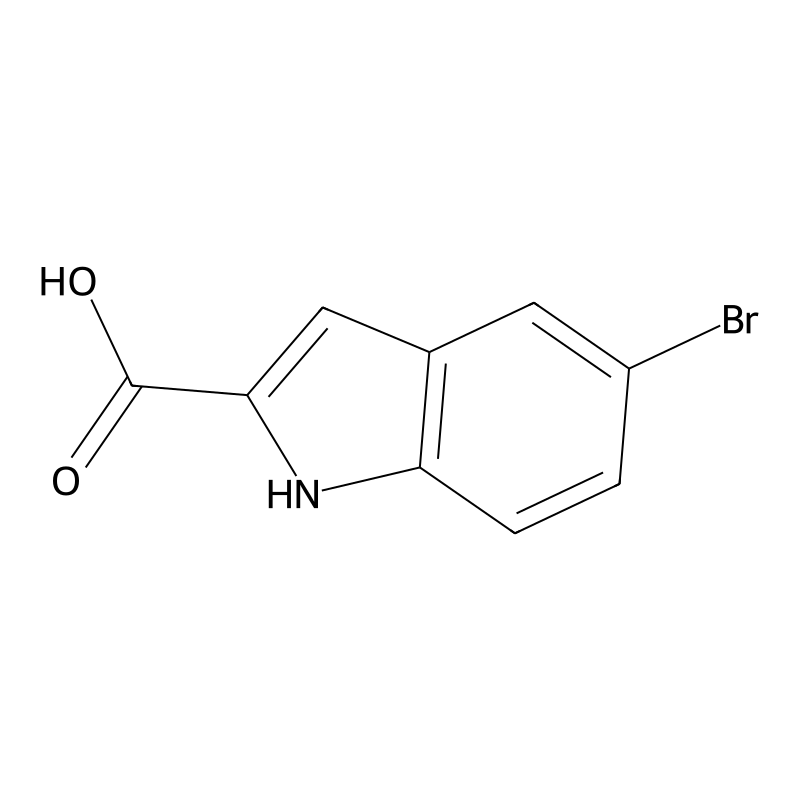

5-Bromo-1H-indole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-bromo-1H-indole-2-carboxylate crystal structure planar

Core Structural Data

The table below summarizes the available structural and chemical data for methyl 5-bromo-1H-indole-2-carboxylate and the closely related 5-bromo-1H-indole-2-carboxylic acid.

| Property | Methyl 5-bromo-1H-indole-2-carboxylate [1] [2] | This compound [3] |

|---|---|---|

| CAS Number | 7254-19-5 | |

| Molecular Formula | C₁₀H₈BrNO₂ [1] | C₉H₆BrNO₂ [3] [4] |

| Molecular Weight | 240.05 g/mol [3] [4] | |

| Crystal Structure | Planar indole ring system [2] | Information not available in search results |

| Key Interactions | Intermolecular hydrogen bonds stabilize the crystal structure [2] | Can form dimers via dual O–H···O hydrogen bonds [5] |

| Synthesis | Information not available in search results | From ethyl 5-bromoindole-2-carboxylate via hydrolysis; 91% yield, ≥96% purity [4] |

| Calculated logP | Information not available in search results | Consensus: 2.29 [3] |

| Calculated Solubility | Information not available in search results | ~0.05 mg/mL (ESOL) [3] |

Experimental Insights

While a detailed crystallization protocol for the methyl ester was not located, research on similar 5-haloindole-2-carboxylic acids provides context on their solid-state behavior [5].

- Dimer Formation: A single-crystal X-ray diffraction study on 5-fluoro-1H-indole-2-carboxylic acid found that molecules form centrosymmetric dimers in the crystal via pairs of strong, linear O–H···O hydrogen bonds [5].

- Planar Ribbon Structures: These dimers can further assemble into planar ribbons through additional hydrogen bonds. The nitrogen atom of the pyrrole ring does not participate in hydrogen bonding in the fluoro-derivative crystal [5].

- Computational Models: DFT calculations on 5-haloindoles (F, Cl, Br) identified several possible dimer structures stabilized by O–H···O and/or N–H···O hydrogen bonds, with the O–H···O dimer being the most stable for the 5-bromo variant [5].

Synthesis Procedure

For the related this compound, one synthesis is described [4]:

- Reaction: A mixture of ethyl 5-bromoindole-2-carboxylate (134 g) and sodium hydroxide in methanol and water was heated under reflux for 0.5 hours [4].

- Work-up: The solution was cooled to 40°C, and the pH was adjusted to 3-4 by slowly adding a 10% hydrochloric acid solution [4].

- Isolation: The resulting off-white solid was isolated by filtration, yielding 109.1 g (91%) of a product with ≥96% purity by HPLC [4].

Molecular Relationships Visualized

The following diagram maps the relationship between methyl 5-bromo-1H-indole-2-carboxylate, its hydrolysis product, and its related analogues studied in the literature, based on the search results [5] [4].

> Diagram showing the chemical relationship and synthesis pathway of 5-bromo-1H-indole-2-carboxylate and its analogues.

Conclusion

Available data confirms the planar structure of methyl 5-bromo-1H-indole-2-carboxylate stabilized by intermolecular hydrogen bonds [2]. Its structure is analogous to other 5-haloindole-2-carboxylic acids that form dimers, though experimental crystal structure details for the bromo-methyl ester are limited [5].

References

- 1. methyl 5-bromo-1H-indole-2-carboxylate | C10H8BrNO2 [pubchem.ncbi.nlm.nih.gov]

- 2. (PDF) Methyl 5-bromo-1 H -indole-2-carboxylate [academia.edu]

- 3. This compound [ambeed.com]

- 4. 5-Bromoindole-2-carboxylic acid synthesis [chemicalbook.com]

- 5. Experimental and computational study on dimers of 5-halo ... [sciencedirect.com]

indole ring system sp2-hybridization nitrogen

Synthesis and Experimental Analysis

A deep understanding of indole chemistry is crucial for designing novel therapeutic agents. The following diagram illustrates a general workflow for the synthesis and subsequent experimental evaluation of indole derivatives, particularly in catalytic processes like Hydrodenitrogenation (HDN), which provides insights into their stability and reactivity.

Workflow for indole synthesis, analysis, and reactivity testing

Modern Synthetic Methodologies

Recent advances focus on efficient, catalytic synthesis of indole derivatives [1]:

- Catalytic Hydroamination: Using PtCl₄ to promote the cyclization of 2-alkynylanilines [1].

- Palladium-Catalyzed Aerobic Cyclization: Pd/t-BuONO catalyzes the cycloisomerization of o-allylanilines using molecular oxygen as a clean terminal oxidant [1].

- C-H Amination in Water: Employing a water-soluble hypervalent iodine(III) reagent PISA for intramolecular C-H amination [1].

- Transition Metal-Free Synthesis: Using a t-BuOK/DMF system for cyclization, advantageous for synthesizing halogenated indoles without dehalogenation [1].

Probing Reactivity: HDN as an Experimental Model

Hydrodenitrogenation (HDN) studies provide a practical experimental model to understand how the indole system behaves under reaction conditions. Key experimental insights include [2]:

- Rapid Hydrogenation: The nitrogen-containing ring of indole undergoes fast hydrogenation to form dihydro-indole (DHI).

- C-N Bond Cleavage: DHI can directly cleave its C-N bond to form o-ethyl aniline, a key step in nitrogen removal.

- DFT Calculations: Density Functional Theory (DFT) calculations on a Ni-Mo-S cluster model of the catalyst surface help elucidate the reaction pathway, indicating that the energy barrier for the hydrogenation steps is generally below 130 kJ·mol⁻¹ [2].

Applications in Drug Development

The indole scaffold is a privileged structure in anticancer drug discovery. Its ability to interact with diverse biological targets stems from its unique electronic properties. The table below highlights key indole-based drugs and their mechanisms of action.

| Drug Name | Primary Target | Indole's Role / Key Interaction |

|---|---|---|

| Sunitinib | Multiple Receptor Tyrosine Kinases | Serves as the core scaffold for target binding [1]. |

| Alectinib | Anaplastic Lymphoma Kinase (ALK) | The indole system is crucial for high selectivity and potency [1]. |

| Panobinostat | Histone Deacetylase (HDAC) | Acts as a surface-binding cap group, interacting with the enzyme periphery via its hydrophobic aromatic ring [1]. |

| Osimertinib | Epidermal Growth Factor Receptor (EGFR) | The indole moiety is part of the molecule designed to target specific EGFR mutations [1]. |

The indole nitrogen's sp2-hybridization and the orientation of its lone pair are not just theoretical concepts but have direct, practical consequences in drug design. These features influence the molecule's planarity, dipole moment, and ability to engage in hydrogen bonding as a hydrogen bond acceptor, all of which are critical for molecular recognition and binding to protein targets [1] [3].

References

Physicochemical Properties of 5-Bromo-1H-indole-2-carboxylic Acid

The table below summarizes the core physicochemical data for 5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5), a key intermediate in medicinal chemistry [1] [2].

| Property | Value | Conditions / Notes |

|---|---|---|

| CAS Registry Number | 7254-19-5 | - |

| Molecular Formula | C₉H₆BrNO₂ | - |

| Molecular Weight | 240.05 g/mol | - |

| Melting Point | 287 - 288 °C | Observed experimental range [1] [3] [2]. |

| Density | 1.838 ± 0.06 g/cm³ | Predicted value [1] [2]. |

| Boiling Point | 470.9 ± 25.0 °C | Predicted [1] [2]. |

| pKa | 4.25 ± 0.30 | Predicted [1] [2]. |

| LogP (Consensus) | 2.29 | Measure of lipophilicity [4]. |

| Water Solubility (ESOL) | 0.052 mg/mL | Classified as "Soluble" [4]. |

| Topological Polar Surface Area (TPSA) | 53.09 Ų | - |

Synthetic Methodology: Hydrolysis of Ethyl 5-Bromoindole-2-carboxylate

A high-yielding, industrially relevant synthesis involves the hydrolysis of the corresponding ethyl ester [5].

Detailed Experimental Procedure

- Reaction Equation: The one-step conversion from the ester to the final carboxylic acid is shown below:

Synthesis of this compound from its ethyl ester.

- Step 1 — Hydrolysis:

- Step 2 — Isolation and Purification:

- Acidification: The reaction mixture was cooled to 40°C, and the pH was adjusted to 3-4 by the slow, dropwise addition of 10% hydrochloric acid, precipitating the product [5].

- Filtration: The solid was collected by filtration, yielding 109.1 g of an off-white solid [5].

- Yield and Purity: This procedure affords the product in 91% yield with a high purity of ≥96% as determined by HPLC [5].

Pharmaceutical Applications and Biological Relevance

This compound serves as a versatile building block in synthesizing biologically active molecules. Its applications include [1] [6] [2]:

- HIV-1 Integrase Strand Transfer Inhibitors (INSTIs): Serves as a metal-binding scaffold chelating Mg²⁺ ions in the enzyme's active site [7].

- Tubulin Polymerization and Cancer Cell Growth Inhibitors [1] [6] [2].

- Factor Xa Inhibitors (anticoagulants) [1] [6] [2].

- Dual PPARγ/δ Agonists (for metabolic diseases) [1] [6] [2].

- Indoleamine 2,3-Dioxygenase (IDO) Inhibitors [1] [6] [2].

- Matrix Metalloproteinase-13 (MMP-13) Inhibitors (for arthritis) [1] [6] [2].

- BTK Inhibitor Intermediate [8].

Mechanism in HIV-1 Integrase Inhibition

Research indicates the indole-2-carboxylic acid scaffold is a promising starting point for developing novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). The proposed mechanism of action involves [7]:

- Metal Chelation: The nitrogen of the indole ring and the oxygen atoms of the 2-carboxylic acid group form critical interactions, chelating the two Mg²⁺ ions in the enzyme's active site [7].

- π-Stacking Interaction: The aromatic indole core engages in a π-stacking interaction with the 3'-terminal adenosine (dA21) of the viral DNA [7].

Proposed binding mode of indole-2-carboxylic acid derivatives inhibiting HIV-1 Integrase.

Safety and Handling Information

Please adhere to the following safety guidelines when handling this compound:

- GHS Hazard Statements:

- Precautionary Measures: Use adequate personal protective equipment (PPE) including eyeshields, gloves, and type N95 (US) respirators [6].

- Storage: Store at -20°C [1] [6] [2].

References

- 1. 5-Bromoindole-2-carboxylic acid | 7254-19-5 [chemicalbook.com]

- 2. 5-Bromoindole-2-carboxylic acid CAS#: 7254-19-5 [chemicalbook.com]

- 3. This compound [store.apolloscientific.co.uk]

- 4. This compound [ambeed.com]

- 5. 5-Bromoindole-2-carboxylic acid synthesis [chemicalbook.com]

- 6. 5-Bromoindole-2-carboxylic acid 98 7254-19-5 [sigmaaldrich.com]

- 7. Design, synthesis and biological evaluation of indole-2 ... [pubs.rsc.org]

- 8. 5-Bromoindole-2-carboxylic acid - Protheragen [protheragen.ai]

indole-2-carboxylic acid metal binding group Mg2+ chelation

Molecular Mechanism of Metal Chelation

The metal-binding capability of indole-2-carboxylic acid is central to its biological activity. The design strategy exploits the specific chemical structure of the indole ring to create a chelating core [1] [2].

The diagram above illustrates the chelation relationship. Computational docking studies into the HIV-1 integrase active site (PDB ID: 6PUY) confirm that the indole nitrogen and the oxygen atoms of the 2-carboxyl group together chelate the two catalytic Mg²⁺ ions, which are coordinated by the DDE motif (Asp64, Asp116, and Glu152) of the enzyme [1] [2]. This bis-bidentate chelation is a critical mechanism for inhibiting the enzyme's function.

Quantitative Biological Activity Data

The table below summarizes the inhibitory activity (IC₅₀) and cytotoxicity (CC₅₀) for key compounds discussed in the 2024 study, demonstrating the potency of optimized derivatives [1] [2].

| Compound | IC₅₀ (μM) ± SD [a] | CC₅₀ (μM) [b] |

|---|---|---|

| Indole-2-carboxylic acid (1) | 32.37 ± 4.51 | >80 |

| 4a | 10.06 ± 0.56 | >80 |

| 4b | 10.18 ± 0.67 | >80 |

| 16h | 8.68 ± 0.77 | >80 |

| 16j | 9.67 ± 0.89 | >80 |

| 17a | 3.11 ± 0.18 | >80 |

| 17b | 6.67 ± 0.51 | >80 |

| Raltegravir (RAL) | 0.06 ± 0.04 | >80 |

Notes: [a] IC₅₀: Concentration required to inhibit the strand-transfer step of integration by 50%. [b] CC₅₀: Concentration that inhibits the proliferation of MT-4 cells by 50%.

Structural Optimization Strategies

The initial hit compound, indole-2-carboxylic acid, was optimized to enhance potency through three strategic approaches that improved interactions with the enzyme [1] [2]:

- Strategy I - Hydrophobic Cavity Fill: Introduction of a bulky hydrophobic group at the C3 position of the indole scaffold was designed to occupy an adjacent hydrophobic cavity in the integrase, potentially increasing binding affinity.

- Strategy II - Metal Chelation Enhancement: Modifications to the C2 carboxyl group were explored to evaluate its role in strengthening the chelation with the Mg²⁺ ions.

- Strategy III - π-π Stacking Interaction: Adding a halogenated phenyl ring to the C5 or C6 position aimed to foster a π-π stacking interaction with the viral DNA's 3' terminal adenosine (dC20), a key interaction observed in potent INSTIs.

The most potent compound, 17a, incorporated a C6 halogenated benzene ring, which was shown via binding mode analysis to effectively engage in π-π stacking with the viral DNA, contributing significantly to its enhanced activity [1] [2].

Key Experimental Protocols

The 2024 research provides insights into key methodologies used to evaluate these compounds:

- HIV-1 Integrase Strand Transfer Assay: An HIV-1 integrase assay kit was used to determine the IC₅₀ values. The assay quantifies the inhibition of the strand-transfer step of the integration process in vitro [1] [2].

- Cytotoxicity Assay (CC₅₀): The proliferation of MT-4 cells (a human T-lymphocyte cell line) was measured to determine the compound's cytotoxicity. The CC₅₀ is the concentration that reduces cell proliferation by 50% after a set incubation period [1] [2].

- Molecular Docking: To understand the binding mode, compounds were computationally docked into the crystal structure of the HIV-1 integrase active site, particularly using PDB ID: 6PUY. This helped visualize the Mg²⁺ chelation and π-stacking interactions [1] [2].

References

Fischer Indole Synthesis: Core Methodology and Mechanism

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions [1]. The reaction proceeds through a [3,3]-sigmatropic rearrangement and is a cornerstone in heterocyclic chemistry.

The mechanism begins with the formation of a phenylhydrazone, which isomerizes to an ene-hydrazine. After protonation, a cyclic [3,3]-sigmatropic rearrangement occurs, followed by ring closure and elimination of ammonia to form the indole ring [1]. Isotopic labeling has confirmed that the aryl nitrogen (N1) from the starting phenylhydrazine is incorporated into the final indole structure [1].

To synthesize 5-bromoindole specifically, the most straightforward approach is to use 4-bromophenylhydrazine as a starting material [2]. The general reaction with a ketone or aldehyde is as follows:

Application in Drug Discovery: Potent COX-2 Inhibitors

One study successfully applied this strategy to create a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives (coded T1-T5) as potential anti-inflammatory and analgesic agents [3].

- Synthetic Route: The starting material, (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole, was synthesized from 4-bromo aniline via a multi-step process that included both Japp-Klingemann and Fischer indole cyclization reactions [3].

- Biological Evaluation: The synthesized compounds were tested for analgesic activity using the tail immersion technique in mice. The results showed that several compounds (T3, T4, T5) exhibited significant activity [3].

- Key Finding: Compound T3, specifically (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole, emerged as the most potent agent, with 49% analgesic activity. This was found to be equipotent to the standard drug diclofenac sodium (79% activity), indicating its promise as a selective COX-2 inhibitor with potential for minimized side effects [3].

The experimental workflow for this application can be summarized as follows:

Application in Agrochemical Research: Antifungal Agents

Recent research has also explored 5-bromoindole derivatives for controlling crop pathogens. A 2025 study synthesized a series of 3-acyl-5-bromoindole derivatives and evaluated their antifungal activity [4] [5].

- Synthetic Method: The synthesis started from commercially available 5-bromoindole (A). A total of eleven 3-acyl-5-bromoindole derivatives with linear (B–G) and aromatic (H–L) substitutions were obtained through a highly efficient microwave-assisted Friedel–Crafts acylation. This method used a catalyst system of Y(OTf)₃/[BMI]BF₄ under solvent-free conditions, offering advantages like reduced reaction times and high yields (ranging from 44% to 99%) [5].

- Biological Evaluation & Results: The compounds were tested against the destructive phytopathogens Monilinia fructicola (causing fruit rot) and Botrytis cinerea (grey mold). The results, summarized in the table below, identified several promising candidates [5].

Table 1: Antifungal Activity of 5-Bromoindole Derivatives [5]

| Compound | Substituent | EC₅₀ for M. fructicola (µg/mL) | EC₅₀ for B. cinerea (µg/mL) | Key Finding |

|---|---|---|---|---|

| A | 5-Bromoindole | 7.91 ± 0.11 | Active | Most effective vs M. fructicola |

| B | 3-Acetyl | 15.85 ± 0.13 | Not Active | Promising candidate |

| G | 3-Pentanoyl | 19.95 ± 0.09 | Not Active | Promising candidate |

| J | 4-Nitrobenzoyl | Not Active | 28.81 ± 0.12 | Active vs B. cinerea |

| L | 2-Naphthoyl | 28.81 ± 0.12 | Not Active | Active vs M. fructicola |

Practical Synthetic Approaches to 5-Bromoindole

For researchers planning synthesis, here are practical pathways to the 5-bromoindole scaffold, with comparative insights:

Table 2: Comparison of Synthetic Routes to 5-Bromoindole

| Synthetic Route | Key Steps | Advantages & Challenges |

|---|

| Fischer Indole Synthesis [1] [2] | 1. Start from 4-bromoaniline to make 4-bromophenylhydrazine. 2. React with a carbonyl compound (e.g., pyruvic acid) under acid catalysis. | Advantage: Direct, builds indole ring with bromine already in place. Challenge: Requires synthesis of phenylhydrazine precursor. | | Direct Bromination of Indole [2] | 1. Protect indole nitrogen (e.g., as sulfonate or acetyl). 2. Brominate at C5 position. 3. Deprotect to yield 5-bromoindole. | Advantage: Starts from cheap, commercial indole. Challenge: Requires protecting group strategy; can involve harsh reagents. | | Functional Group Transformation [2] | 1. Start from 5-bromo-2-nitrobenzaldehyde. 2. Henry reaction with nitromethane. 3. Reduce nitro groups and cyclize. | Advantage: Avoids indole chemistry; uses different intermediates. Challenge: Requires access to specific benzaldehyde precursor. |

References

- 1. Fischer indole synthesis [en.wikipedia.org]

- 2. Sciencemadness Discussion Board - -Bromoindole preparation... [sciencemadness.org]

- 3. (PDF) synthesis of novel... [academia.edu]

- 4. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole ... [pubmed.ncbi.nlm.nih.gov]

- 5. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole ... [mdpi.com]

Comprehensive Application Notes: Synthesis of Methyl 5-Bromo-1H-indole-2-carboxylate

Introduction and Strategic Overview

Methyl 5-bromo-1H-indole-2-carboxylate is a vital chemical intermediate in medicinal chemistry and drug discovery, particularly in the development of HIV-1 integrase inhibitors. The bromine substituent at the 5-position and the ester group at the 2-position make this compound a versatile building block for further functionalization via cross-coupling reactions and other transformations. Its significance is underscored by its role as a precursor to indole-2-carboxylic acid derivatives that demonstrate notable biological activity against HIV-1 integrase, a key therapeutic target for AIDS treatment [1].

The synthesis of this compound typically follows a two-step sequential pathway involving esterification of a carboxylic acid precursor or alternative multi-step synthesis from more fundamental starting materials. The strategic design of this synthesis must balance yield, purity, and practicality for research-scale applications. The following workflow outlines the core strategic options for accessing this important indole derivative.

Synthetic Protocols and Methodologies

Two-Step Synthesis via Acid Intermediate

2.1.1 Synthesis of 5-Bromoindole-2-carboxylic Acid

The initial phase involves preparing the carboxylic acid precursor, which can be efficiently obtained through hydrolysis of the corresponding ethyl ester [2].

- Reaction Setup: A 5-liter three-necked round-bottom flask is equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a drying tube.

- Reaction Procedure: Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water. Add aqueous sodium hydroxide solution and heat the mixture under reflux with stirring for 30 minutes [2].

- Workup Procedure: After reflux, cool the reaction mixture to 40°C and slowly add 10% hydrochloric acid dropwise with stirring until the pH reaches 3-4. The product precipitates as an off-white solid [2].

- Isolation: Filter the suspension under vacuum and wash the solid thoroughly with cold water. Dry the product under reduced pressure to obtain 5-bromoindole-2-carboxylic acid [2].

- Yield and Purity: This procedure typically yields approximately 109.1 g (91% yield) of product with ≥96% purity as determined by HPLC analysis [2].

2.1.2 Esterification to Methyl 5-Bromo-1H-indole-2-carboxylate

The second step converts the carboxylic acid to the desired methyl ester using classic Fischer esterification conditions [3].

- Reaction Setup: Use a round-bottom flask equipped with a reflux condenser and drying tube. Ensure all glassware is thoroughly dried before use.

- Reaction Procedure: Charge 1.61 g (10 mmol) of indole-2-carboxylic acid and 50 mL of dry methanol into the flask. Add 0.5 mL of concentrated sulfuric acid dropwise with stirring. Heat the mixture under reflux for 12 hours with continuous stirring [3].

- Workup Procedure: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 25 mL of water to the residue and adjust the pH to neutral (pH ≈ 7) using appropriate bases [3].

- Isolation: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude material by recrystallization from appropriate solvents such as methylene chloride/light petroleum ether mixtures to yield pure methyl 5-bromo-1H-indole-2-carboxylate [4].

Key Physicochemical Properties

Table 1: Characterization Data for Methyl 5-Bromo-1H-indole-2-carboxylate and Intermediate Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Purity | Key Spectral Features |

|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indole-2-carboxylate | C₁₀H₈BrNO₂ | 254.08 [5] | Not specified in sources | ≥95% (typical) | Crystallographic structure confirmed [6] |

| 5-Bromoindole-2-carboxylic acid (Intermediate) | C₉H₆BrNO₂ | 240.05 [2] | Not specified in sources | ≥96% (HPLC) [2] | Characteristic IR: C=O, O-H stretches |

| Ethyl 5-bromoindole-2-carboxylate (Precursor) | C₁₁H₁₀BrNO₂ | 268.11 (estimated) | Not specified in sources | Not specified | HPLC monitoring available [2] |

Analytical Characterization and Quality Control

Structural Verification Methods

Comprehensive analytical characterization is essential for verifying compound identity and purity. X-ray crystallography has confirmed the planar structure of the indole ring system in methyl 5-bromo-1H-indole-2-carboxylate, with sp²-hybridization at the nitrogen atom and significant π-conjugation between the pyrrole double bond and the carboxylate group [6]. This structural information provides valuable insight into the molecular conformation that may influence biological activity and physicochemical properties.

High-performance liquid chromatography serves as the primary method for quantifying purity, with the acid precursor demonstrating ≥96% purity under optimized conditions [2]. Additional spectroscopic techniques including ¹H NMR, ¹³C NMR, and IR spectroscopy provide complementary structural verification. The bromine substituent presents a strong mass spectrometry signature with characteristic isotope patterns matching theoretical distribution.

Process Monitoring and Optimization

Table 2: Troubleshooting Guide for Common Synthesis Challenges

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Low yield in esterification | Incomplete reaction, moisture contamination, insufficient catalyst | Ensure anhydrous conditions; extend reaction time; increase acid catalyst concentration; use molecular sieves [3] |

| Poor purity of final product | Incomplete purification, side reactions | Optimize recrystallization solvent system; implement silica gel chromatography; reprecipitation techniques |

| Hydrolysis of ester product | Aqueous workup conditions too acidic or basic | Carefully control pH during workup (neutral pH); minimize exposure to extreme pH conditions [3] |

| Incomplete bromination | Incorrect temperature, stoichiometry, or reaction time | Follow precise bromination protocols; use fresh bromine; maintain low temperature during addition [7] |

Applications in Drug Discovery and Development

Methyl 5-bromo-1H-indole-2-carboxylate serves as a key synthetic intermediate for the preparation of pharmaceutically active compounds, particularly in the development of HIV-1 integrase inhibitors. Structure-activity relationship studies have demonstrated that the indole-2-carboxylic acid scaffold effectively inhibits the strand transfer process of HIV-1 integrase, with the indole nitrogen and 2-carboxyl group chelating two magnesium ions within the enzyme's active site [1].

The bromine substituent at the 5-position provides a versatile handle for further structural elaboration through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of diverse aromatic, heteroaromatic, and alkynyl substituents to explore structure-activity relationships and optimize drug properties [1]. The strategic placement of the bromine atom has been shown to facilitate π-π stacking interactions with viral DNA (dC20), enhancing integrase inhibitory activity [1].

Derivatives based on this core structure have demonstrated promising inhibitory activity against HIV-1 integrase with IC₅₀ values in the low micromolar range (e.g., 3.11 μM for optimized compound 17a) [1]. These findings validate the indole-2-carboxylate scaffold as a privileged structure for antiretroviral drug development and support its continued investigation in medicinal chemistry programs.

Safety and Regulatory Considerations

Appropriate safety precautions must be observed throughout the synthesis. Bromine handling requires particular caution, with operations preferably conducted in a fume hood using appropriate personal protective equipment. The strongly acidic conditions used in the esterification step necessitate proper handling of concentrated sulfuric acid, including the use of acid-resistant gloves and eye protection [3].

According to safety data, 5-bromo-1H-indole-2-carboxylic acid is classified with the signal word "Warning" and hazard statements H315-H319-H335, indicating potential skin and eye irritation and respiratory tract irritation [8]. While specific classification for the methyl ester is not provided in the available literature, similar precautions are recommended. All synthetic operations should be conducted following standard laboratory safety protocols including risk assessment before commencing work.

Conclusion

The synthesis of methyl 5-bromo-1H-indole-2-carboxylate is most practically achieved through a two-step sequence beginning with hydrolysis of ethyl 5-bromoindole-2-carboxylate to the corresponding carboxylic acid, followed by Fischer esterification to yield the target methyl ester. This approach provides the target compound in good yield and high purity suitable for pharmaceutical development applications.

The well-established protocols and comprehensive characterization data presented in these Application Notes provide researchers with a reliable foundation for preparing this valuable intermediate. The compound's demonstrated application in HIV-1 integrase inhibitor development, coupled with its versatility for further structural elaboration through cross-coupling chemistry, ensures its continued importance as a key building block in medicinal chemistry and drug discovery programs.

References

- 1. Design, synthesis and biological evaluation of indole-2 ... [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromoindole-2-carboxylic acid synthesis [chemicalbook.com]

- 3. Methyl indole-2-carboxylate synthesis [chemicalbook.com]

- 4. Indole-2-carboxylic acid, ethyl ester [orgsyn.org]

- 5. - Methyl - 5 - bromo - 1 - H | SCBT - Santa Cruz... indole 2 carboxylate [scbt.com]

- 6. (PDF) Methyl - 5 - bromo - 1 - H - indole 2 carboxylate [academia.edu]

- 7. CN102558017A - Method for preparing 5-bromoindole [patents.google.com]

- 8. This compound [ambeed.com]

Application Notes & Protocols: Advancements in Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone method for constructing the indole scaffold, a privileged structure in medicinal chemistry and drug development. [1] This report details both a specific modern protocol and a broader comparative analysis of recent methodologies to aid in the selection and implementation of these reactions.

Detailed Experimental Protocol: One-Pot Cobalt-Catalyzed Fischer Synthesis

The following protocol is adapted from a 2025 report by Zhang et al. [2] which describes a one-pot, cobalt-catalyzed ring-opening of diaziridines for a bismuth-promoted Fischer indole synthesis. This method is noted for its use of inexpensive reagents and avoidance of toxic linear hydrazines.

1. Reaction Principle This one-pot strategy streamlines the classic Fischer synthesis. It begins with a cobalt-catalyzed ring-opening of a diaziridine, which generates a reactive intermediate in situ. This intermediate then undergoes a bismuth-promoted [3,3]-sigmatropic rearrangement and cyclization to form the indole core, eliminating the need to isolate arylhydrazones. [2]

2. Equipment & Reagents

- Equipment: Standard round-bottom flask(s), magnetic stirrer, heating mantle, reflux condenser, nitrogen inlet (for inert atmosphere), TLC plates, silica gel for column chromatography.

- Reagents:

- Substituted diaziridine (1.0 equiv)

- Ketone (1.2 equiv)

- Cobalt catalyst (e.g., Co(acac)₂, 5 mol%)

- Bismuth promoter (e.g., Bi(OTf)₃, 10 mol%)

- Acidic solvent (e.g., AcOH, 0.1 M) or a suitable green solvent alternative

- Dry, deoxygenated solvent (for the initial step, e.g., THF or DCE)

3. Step-by-Step Procedure

- Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, charge the diaziridine (1.0 mmol) and the cobalt catalyst (5 mol%). Add dry, deoxygenated solvent (5 mL) and stir to mix.

- Ring-Opening: Add the ketone (1.2 mmol) dropwise to the reaction mixture. Heat the mixture to 60°C and monitor by TLC until the diaziridine is fully consumed (approximately 3 hours). [3] [2]

- Fischer Cyclization: After the initial reaction, cool the mixture to room temperature. Add the bismuth promoter (10 mol%) and the acidic solvent (e.g., AcOH, 10 mL). Heat the resulting mixture to 80°C and stir for 12-15 hours. [2]

- Reaction Monitoring: Monitor the progress of the cyclization by TLC until the intermediate is consumed and the indole product is formed.

- Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench by pouring into a saturated aqueous sodium bicarbonate solution (20 mL).

- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic extracts and wash with brine (20 mL).

- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by silica gel column chromatography using an appropriate hexane/ethyl acetate gradient to obtain the pure indole derivative.

4. Analysis & Characterization Analyze the purified product using techniques such as ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS to confirm structure and purity. Compare spectral data with literature values if available.

Comparative Analysis of Fischer Indole Synthesis Methods

The table below summarizes key features of the classical approach versus the modern one-pot variant to help you select the most appropriate method. [3] [2]

| Feature | Classical Fischer Synthesis [3] | One-Pot Co/Bi Catalytic System [2] |

|---|---|---|

| Starting Materials | Arylhydrazines + Ketones | Diaziridines + Ketones |

| Catalyst/Promoter | Brønsted or Lewis Acids (e.g., HCl, ZnCl₂) | Cobalt Catalyst + Bismuth Promoter |

| Key Advantage | Well-established, wide substrate scope | One-pot procedure, avoids toxic hydrazines |

| Key Limitation | Can require harsh acids, high temperatures | Limited scope data for new method |

| Reaction Time | ~15 hours for cyclization [3] | ~15-18 hours total (one-pot) |

| Green Chemistry | Moderate (depends on conditions) | Aligns with green principles [2] |

Experimental Workflow Diagram

The following diagram visualizes the procedural steps and decision points in the one-pot synthesis protocol.

Key Applications in Drug Discovery

Indole derivatives synthesized via these methods are highly valuable in drug discovery due to their presence in many bioactive molecules and drugs. [4] Key therapeutic applications include:

- Anticancer Agents: Derivatives can act as tubulin polymerization inhibitors [4] or modulate key signaling pathways like PI3K/Akt/mTOR. [5]

- Anti-infectives: Indole scaffolds show potent activity against various bacterial strains, including drug-resistant pathogens. [4]

- Anti-inflammatory Drugs: Compounds can target pathways such as NF-κB and COX-2. [4]

- Central Nervous System (CNS) Drugs: The indole nucleus is foundational to neurotransmitters like serotonin and melatonin. [4]

Conclusion

The Fischer indole synthesis continues to be a vital and evolving tool. The classical method provides a robust, well-understood route, while modern adaptations like the one-pot cobalt/bismuth-catalyzed procedure offer enhanced efficiency and align better with green chemistry principles. [2] The choice of method should be guided by substrate compatibility, available reagents, and project goals. These advanced protocols empower researchers to efficiently access diverse indole scaffolds for probing new chemical space in drug discovery.

References

- 1. Indoles in drug design and medicinal chemistry [sciencedirect.com]

- 2. One-pot cobalt-catalyzed ring-opening of diaziridines for ... [pubs.rsc.org]

- 3. A three-component Fischer indole synthesis [pubmed.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug ... [mdpi.com]

- 5. Two likely targets for the anti-cancer effect of indole ... [pubmed.ncbi.nlm.nih.gov]

Application Notes: 5-Bromo-1H-indole-2-Carboxylic Acid Derivatives as Novel HIV-1 Integrase Inhibitors

Then, I will now begin writing the main body of the document.

Introduction and Rationale

Human immunodeficiency virus type 1 (HIV-1) integrase represents a validated molecular target for antiretroviral therapy, catalyzing the insertion of viral DNA into the host genome—a critical step in the viral replication cycle. The integration process occurs through two sequential catalytic reactions: 3'-processing, which prepares the viral DNA ends, and strand transfer, which mediates the covalent insertion into host DNA [1]. Unlike reverse transcriptase and protease, HIV-1 integrase lacks a functional human counterpart, making it an exceptionally attractive target for selective antiviral intervention with potentially reduced side effects [2] [3]. The clinical success of integrase strand transfer inhibitors (INSTIs) including Raltegravir, Dolutegravir, and Bictegravir demonstrates the therapeutic value of targeting this enzyme. However, the emergence of resistant viral strains necessitates continued development of novel INSTIs with improved resistance profiles and enhanced antiviral potency [2] [4].

Indole-2-carboxylic acid has emerged as a promising scaffold for developing novel INSTIs through structure-based drug design. Molecular docking studies reveal that the indole nitrogen and 2-carboxyl group effectively chelate two Mg²⁺ ions within the enzyme's active site, while the aromatic indole nucleus engages in π-stacking interactions with the viral DNA terminus (dA21) [2] [3]. This dual binding mechanism mimics the pharmacophore features of established INSTIs, which typically consist of a metal-binding pharmacophore flanked by hydrophobic domains that interact with both the integrase enzyme and viral DNA components. The intrinsic binding affinity of the indole-2-carboxylic acid core, demonstrated by an IC₅₀ value of 32.37 μM against the strand transfer reaction, provides a foundational chemical platform for structural optimization [3].

The strategic incorporation of a bromine atom at the C5 position of the indole ring represents a rational structure-based optimization approach. This halogen substitution serves multiple purposes: it introduces an electron-withdrawing effect that may enhance metal chelation, increases molecular hydrophobicity to improve penetration of cellular and viral membranes, and provides a steric and electronic complement to the hydrophobic pocket adjacent to the integrase active site [2] [3]. Furthermore, the C5 bromine atom may engage in halogen bonding interactions with carbonyl oxygen atoms in the enzyme backbone or nucleotide bases, potentially enhancing binding affinity and selectivity. These strategic modifications aim to develop novel indole-based INSTIs with improved efficacy against both wild-type and INSTI-resistant HIV-1 strains.

Key Research Findings and Structure-Activity Relationship (SAR)

Comprehensive structure-activity relationship studies have revealed critical insights into the structural determinants of anti-integrase activity in the indole-2-carboxylic acid series. Systematic optimization of the parent scaffold indole-2-carboxylic acid (1), which exhibited moderate integrase inhibition (IC₅₀ = 32.37 μM), has led to significantly enhanced derivatives [2] [3]. The most promising compound identified to date is 17a, which demonstrated marked inhibition of integrase strand transfer activity with an IC₅₀ value of 3.11 μM—representing an approximately 10-fold improvement over the lead compound [2] [3]. This significant enhancement in potency underscores the validity of the structure-based design approach and establishes indole-2-carboxylic acid as a privileged scaffold for INSTI development.

Table 1: Inhibitory Activity and Cytotoxicity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | IC₅₀ (μM)* | CC₅₀ (μM)* | Structural Features |

|---|---|---|---|

| 1 | 32.37 ± 4.51 | >80 | Parent indole-2-carboxylic acid |

| 4a | 10.06 ± 0.56 | >80 | C5 substitution pattern |

| 4b | 10.18 ± 0.67 | >80 | C5 substitution pattern |

| 16h | 8.68 ± 0.77 | >80 | C6 halogenated derivative |

| 16j | 9.67 ± 0.89 | >80 | C6 halogenated derivative |

| 17a | 3.11 ± 0.18 | >80 | Optimized C6 halogenated benzene |

| 17b | 6.67 ± 0.51 | >80 | C6 halogenated derivative |

| RAL | 0.06 ± 0.04 | >80 | Raltegravir (reference drug) |

*IC₅₀: concentration required to inhibit strand transfer by 50%; CC₅₀: concentration that inhibits MT-4 cell proliferation by 50% [2] [3]

The SAR analysis has identified three principal strategies for optimizing the indole-2-carboxylic acid scaffold. First, introduction of hydrophobic substituents at the C6 position of the indole ring, particularly halogenated benzene moieties, significantly enhances potency. As evidenced by compound 17a, this modification enables extended π-π stacking interactions with the viral DNA base dC20, effectively stabilizing the inhibitor-enzyme-DNA ternary complex [2] [3]. Second, modifications at the C3 position with bulky hydrophobic groups can effectively occupy a contiguous hydrophobic cavity near the β4-α2 connector region of integrase, with the potential to improve both affinity and resistance profiles. Third, while the carboxylic acid at C2 is essential for metal chelation, specific bioisosteric replacements may modulate physicochemical properties while maintaining critical metal-binding capacity.

Table 2: Comparison of Approved INSTIs and Indole-2-Carboxylic Acid Derivatives

| Compound | Year Approved | IC₅₀ (μM) | Key Features | Resistance Profile |

|---|---|---|---|---|

| Raltegravir | 2007 | 0.06 | First-generation INSTI | Limited genetic barrier |

| Dolutegravir | 2013 | N/A | Second-generation | Improved resistance profile |

| Bictegravir | 2018 | N/A | Second-generation | Enhanced barrier to resistance |

| Compound 17a | Preclinical | 3.11 | Indole-2-carboxylic acid core | Under investigation |

Molecular modeling and binding mode analyses provide structural insights into the enhanced potency of optimized derivatives. Compound 17a demonstrates a canonical binding orientation where the indole nitrogen and carboxyl oxygen atoms coordinate the two Mg²⁺ ions in the active site, while the C6 halogenated benzene extension engages in stacking interactions with the viral DNA terminus [2] [3]. This dual binding mechanism effectively displaces the viral DNA 3'-end from the active site, preventing the strand transfer reaction. The therapeutic index of these compounds is particularly favorable, with CC₅₀ values exceeding 80 μM in MT-4 cells, indicating minimal cytotoxicity at concentrations required for antiviral activity [3].

Experimental Protocols

Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

The synthesis of this compound can be efficiently accomplished through a two-step procedure beginning with commercially available starting materials [5]:

Step 1: Ester Hydrolysis

- Begin with 134 g of ethyl 5-bromoindole-2-carboxylate suspended in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water.

- Add 183 mL of aqueous sodium hydroxide solution and heat the reaction mixture under reflux for 30 minutes with continuous stirring.

- Monitor reaction completion by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 2: Acidification and Isolation

- Cool the reaction mixture to 40°C and slowly add 10% hydrochloric acid solution dropwise with vigorous stirring until the pH reaches 3-4.

- Continue stirring for an additional 30 minutes to facilitate complete precipitation of the product.

- Filter the resulting suspension through a Büchner funnel and wash the solid residue extensively with cold water (3 × 50 mL).

- Dry the crude product under reduced pressure to yield 109.1 g of off-white solid (91% yield).

Purification and Characterization

- Purify the crude product by recrystallization from ethanol/water mixtures.

- Analyze final compound purity by HPLC (≥96% pure by analytical HPLC).

- Confirm structural identity by (^1)H NMR, (^13)C NMR, and mass spectrometry: (^1)H NMR (400 MHz, DMSO-d₆) δ 12.91 (br s, 1H), 7.89 (d, J = 1.8 Hz, 1H), 7.42 (dd, J = 8.7, 1.8 Hz, 1H), 7.30 (d, J = 8.7 Hz, 1H), 7.10 (s, 1H); MS (ESI-) m/z 238.0 [M-H]⁻ [5].

Further derivatization of the 5-bromoindole-2-carboxylic acid core can be achieved through various synthetic approaches. Amide coupling at the C2 position can be performed using standard coupling reagents such as EDC/HOAt with appropriate amines under microwave irradiation to enhance reaction rates [4] [6]. Functionalization of the indole nitrogen can be achieved through alkylation with halogenated intermediates in the presence of zinc triflate catalysts [6]. Additionally, palladium-catalyzed cross-coupling reactions on the C5 bromine substituent, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enable introduction of diverse aromatic and heteroaromatic systems to explore extended interactions with the viral DNA binding pocket [6].

HIV-1 Integrase Strand Transfer Inhibition Assay

The inhibitory activity of synthesized compounds against HIV-1 integrase strand transfer can be evaluated using the following protocol adapted from Zhang et al. [2] [3]:

Materials and Reagents

- HIV-1 Integrase Assay Kit (commercially available)

- Recombinant HIV-1 integrase enzyme

- Donor DNA oligonucleotide: 5'-biotin-GTGTGGAAAATCTCTAGCAGT-3'

- Target DNA: 5'-ACCTGCCAGTGCTAGAATTTTCACACA-3'

- Streptavidin-coated microplates

- Reaction buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM dithiothreitol, 0.1 mg/mL bovine serum albumin, 5% glycerol

- Test compounds dissolved in DMSO (final concentration ≤1%)

Experimental Procedure

- Dilute biotinylated donor DNA in reaction buffer to a final concentration of 20 nM.

- Add 50 μL of diluted donor DNA to each well of a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow immobilization.

- Wash plates three times with wash buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20).

- Prepare reaction mixtures containing 20 nM target DNA, 10 mM MgCl₂, and test compounds at various concentrations (typically 0.1-100 μM) in reaction buffer.

- Initiate reactions by adding recombinant HIV-1 integrase to a final concentration of 50 nM.

- Incubate the reaction for 1 hour at 37°C.

- Stop reactions by adding 10 μL of 0.5 M EDTA (pH 8.0).

- Detect integrated DNA using specific antibody-based detection according to manufacturer's protocol.

- Calculate percentage inhibition relative to DMSO control wells and determine IC₅₀ values using nonlinear regression analysis of dose-response data.

Cytotoxicity Assessment in MT-4 Cells

The cytotoxic profiles of potential INSTIs should be evaluated to determine selectivity indices [2] [3]:

Cell Culture and Treatment

- Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

- Seed cells in 96-well plates at a density of 1 × 10⁴ cells per well in 100 μL medium.

- Add test compounds at serial dilutions (typically 0.1-100 μM) and incubate for 48 hours.

- Include vehicle controls (DMSO ≤0.1%) and blank controls.

Viability Assessment

- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

- Solubilize formed formazan crystals by adding 100 μL of SDS-HCl solution (10% SDS in 0.01 M HCl) and incubate overnight.

- Measure absorbance at 570 nm with a reference wavelength of 630 nm.

- Calculate CC₅₀ values (concentration causing 50% reduction in viability) using nonlinear regression analysis.

Figure 1: HIV-1 Integration Mechanism and INSTI Inhibition Site. The diagram illustrates the sequential steps of HIV-1 replication cycle with emphasis on the integration process and the molecular target of INSTIs. Compounds like this compound derivatives inhibit the strand transfer step by competing with host DNA for binding to the integrase-viral DNA complex.

Research Implications and Future Directions

The development of this compound derivatives as HIV-1 integrase inhibitors represents a promising strategy to expand the armamentarium against drug-resistant HIV strains. The optimized compound 17a demonstrates that strategic incorporation of halogenated aromatic extensions onto the indole core can significantly enhance potency while maintaining favorable cytotoxicity profiles [2] [3]. This approach validates the structure-based design rationale that leverages both metal chelation and π-stacking interactions with viral DNA to achieve effective inhibition of the strand transfer reaction. The relatively simple chemical architecture of these compounds compared to second-generation INSTIs like Dolutegravir and Bictegravir may offer advantages in terms of synthetic accessibility and potential for further chemical optimization.

Future research directions should prioritize mechanistic studies to elucidate detailed binding modes of lead compounds through co-crystallization with integrase-DNA complexes. Additionally, comprehensive antiviral efficacy assessments against clinically relevant INSTI-resistant mutants (including Q148K/R, N155H, and G140S/Q148H variants) are essential to establish resistance profiles and potential advantages over existing therapies [7]. The pharmacokinetic optimization of lead compounds through systematic evaluation of metabolic stability, membrane permeability, and plasma protein binding will be crucial for advancing promising candidates toward preclinical development. Exploration of combination therapies with other antiretroviral agents may also reveal synergistic effects that could enhance therapeutic efficacy and potentially delay the emergence of resistance.

The integration of computational chemistry approaches with medicinal chemistry optimization presents opportunities for further enhancing the potency and drug-like properties of this compound series. Molecular dynamics simulations can provide insights into the structural determinants of binding affinity and resistance, while in silico ADMET prediction models can guide the design of compounds with improved pharmacokinetic profiles. As resistance to existing INSTIs continues to emerge, the development of novel chemotypes like the this compound derivatives represents a critical frontier in sustaining effective antiretroviral therapy for HIV-infected individuals worldwide.

References

- 1. Integrase and integration: biochemical activities of HIV-1 ... [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole - 2 - carboxylic ... [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of indole-2 ... [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Synthesis of HIV-1 Integrase ... [mdpi.com]

- 5. 5-Bromoindole-2-carboxylic acid synthesis [chemicalbook.com]

- 6. Structure–Activity Relationship Studies of Indole-Based ... [pmc.ncbi.nlm.nih.gov]

- 7. 1950 - HIV 1 Integrase Genotyping | Clinical [eurofins-viracor.com]

Application Notes and Protocols: Design and Development of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Strand Transfer Inhibitors

Introduction and Rationale

Human Immunodeficiency Virus type 1 (HIV-1) integrase plays a critical role in the viral replication cycle by catalyzing the integration of viral DNA into the host genome, a process essential for viral persistence and replication [1] [2]. Integrase strand transfer inhibitors (INSTIs) represent a promising class of antiretroviral drugs that specifically target the strand transfer step of integration, effectively impairing viral replication without interfering with cellular functions due to the absence of a host cellular counterpart for HIV-1 integrase [1] [3]. However, the emergence of drug-resistant mutations has decreased the efficacy of existing INSTIs during antiviral therapy, creating an urgent need for novel inhibitors with improved resistance profiles [1] [2].

Indole-2-carboxylic acid has emerged as a promising scaffold for developing novel INSTIs. Molecular docking studies have demonstrated that the indole nucleus chelates with two Mg²⁺ ions within the active site of integrase, while the aromatic moiety interacts with viral DNA through π-stacking interactions [1] [2]. Initial investigations revealed that the parent compound, indole-2-carboxylic acid (compound 1), exhibits inhibitory activity against the strand transfer process with an IC₅₀ value of 32.37 μM, confirming its potential as a starting point for structural optimization [1] [3]. These findings have stimulated extensive research into indole-2-carboxylic acid derivatives as a promising scaffold for developing novel INSTIs with enhanced potency and potential efficacy against resistant HIV-1 strains.

Structural Design Principles

The design of indole-2-carboxylic acid derivatives as INSTIs follows three strategic approaches aimed at optimizing interactions with key regions of the HIV-1 integrase active site. These design principles focus on enhancing metal chelation, exploiting hydrophobic cavities, and strengthening interactions with viral DNA:

Metal Binding Group (MBG) Optimization: The core indole-2-carboxylic acid structure serves as a metal chelation motif that interacts with two Mg²⁺ ions in the integrase active site. The indole nitrogen and 2-carboxyl group establish a bis-bidentate chelation with the metal cofactors, which are coordinated by the DDE motif (Asp64, Asp116, and Glu152) of the enzyme [1] [2]. This chelation disrupts the catalytic function of integrase by competing with the viral DNA substrate for binding to the metal ions. Modifications at the C2 position have been explored to enhance this metal chelation capability while maintaining optimal orientation within the active site [1].

Hydrophobic Cavity Exploration: Structural analyses of HIV-1 integrase have revealed a hydrophobic cavity adjacent to the β4-α2 connector that can accommodate bulky hydrophobic groups [1]. Strategy I involves introducing hydrophobic pharmacophores at the C3 position of the indole scaffold to fill this cavity and create additional van der Waals interactions with the enzyme [1]. This approach aims to improve binding affinity and selectivity by exploiting unexplored regions within the active site that may be less susceptible to resistance mutations.

Viral DNA Interaction Enhancement: Strategy III focuses on strengthening π-π stacking interactions with the 3' terminal adenosine of processed viral DNA (dC20) [1] [2]. This is achieved through the introduction of halogenated benzene rings at the C5 or C6 position of the indole scaffold [1]. These aromatic extensions enhance binding through stacking interactions with the DNA bases and potentially create additional contacts with protein residues, leading to improved inhibitory potency.

The following diagram illustrates these strategic optimization approaches for enhancing the inhibitory activity of indole-2-carboxylic acid derivatives:

Synthesis Protocols

General Synthetic Approach

The synthesis of indole-2-carboxylic acid derivatives typically begins with Fisher indole synthesis or Japp-Klingemann methodology followed by various functionalization strategies [4]. A general synthetic pathway involves:

Esterification and Protection: Commercial indole-2-carboxylic acid is often protected as its methyl or ethyl ester to prevent interference during subsequent reactions. The protection is typically achieved using acid-catalyzed esterification with the corresponding alcohol in the presence of concentrated sulfuric acid or via alkyl halide with a base such as potassium carbonate [4].

N-Alkylation/Arylation: The nitrogen of the indole ring can be functionalized through alkylation reactions using alkyl halides in the presence of bases like sodium hydride or cesium carbonate in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere [1].

C3/C5/C6 Functionalization: Electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig amination), and direct C-H activation methods are employed to introduce diverse substituents at various positions of the indole ring [1] [4].

Side Chain Elaboration: The introduction of specific pharmacophores often involves amide coupling using activating agents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of bases like N,N-diisopropylethylamine (DIPEA) in anhydrous DMF or dichloromethane [5].

Deprotection and Final Product Formation: Ester hydrolysis to regenerate the critical carboxylic acid group is typically performed using aqueous sodium hydroxide or lithium hydroxide in THF/methanol/water mixtures [1].

Specific Protocol: Synthesis of Compound 17a

The most potent derivative identified, compound 17a (IC₅₀ = 3.11 μM), can be synthesized through the following optimized procedure [1]:

Step 1: N-Alkylation

- Add 1.0 equivalent of methyl indole-2-carboxylate to anhydrous DMF under nitrogen atmosphere.

- Add 2.2 equivalents of potassium carbonate followed by 1.2 equivalents of 4-fluorobenzyl bromide.

- Heat the reaction mixture at 60°C for 12 hours with stirring.

- Cool to room temperature, pour into ice-cold water, and extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-alkylated intermediate.

Step 2: Ester Hydrolysis

- Dissolve the N-alkylated intermediate in a mixture of THF:methanol:water (3:1:1, v/v/v).

- Add 3.0 equivalents of lithium hydroxide monohydrate.

- Stir the reaction mixture at room temperature for 6 hours.

- Acidify with 1N HCl to pH 3-4 and extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the acid intermediate.

Step 3: Amide Coupling

- Dissolve the acid intermediate (1.0 equivalent) in anhydrous DMF under nitrogen atmosphere.

- Add 1.5 equivalents of PyBOP and 3.0 equivalents of DIPEA.

- After stirring for 10 minutes, add 1.2 equivalents of 4-bromo aniline.

- Stir at room temperature for 12 hours.

- Pour into ice-cold water and collect the precipitate by filtration.

- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain compound 17a as a white solid.

Characterization and Quality Control:

- Confirm identity and purity using analytical HPLC (C18 column, acetonitrile/water gradient) with purity >95%.

- Structural verification through ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Evaluation

HIV-1 Integrase Strand Transfer Inhibition Assay

The primary screening for inhibitory activity against HIV-1 integrase follows a standardized protocol using an HIV-1 integrase assay kit [1] [2]:

Reagent Preparation:

- Prepare assay buffer (20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.05% NP-40).

- Reconstitute HIV-1 integrase enzyme according to manufacturer's instructions.

- Prepare donor DNA (biotin-labeled 21-mer oligonucleotide mimicking viral DNA end).

- Prepare target DNA (streptavidin-coated 30-mer oligonucleotide mimicking host DNA).

- Prepare test compounds in DMSO (final DMSO concentration ≤1%).

Assay Procedure:

- In a 96-well plate, add 10 μL of assay buffer containing 50 nM HIV-1 integrase.

- Add 1 μL of test compound at various concentrations (typically 0.1-100 μM).

- Pre-incubate at 30°C for 15 minutes.

- Initiate the reaction by adding 10 μL of donor DNA (100 nM) and target DNA (200 nM) mixture.

- Incubate at 30°C for 60 minutes.

- Stop the reaction by adding 20 μL of stop solution (0.5% SDS, 50 mM EDTA).

Detection and Quantification:

- Transfer the reaction mixture to a streptavidin-coated capture plate.

- Incubate at room temperature for 60 minutes with gentle shaking.

- Wash plates 4 times with wash buffer.

- Add detection antibody (horseradish peroxidase-conjugated) and incubate for 30 minutes.

- Wash plates 4 times with wash buffer.

- Add chemiluminescent substrate and measure luminescence using a plate reader.

- Calculate IC₅₀ values using non-linear regression analysis of concentration-response curves.

Cytotoxicity Assay

The cytotoxicity profile of compounds is determined using the MTT assay in MT-4 cells [1]:

- Seed MT-4 cells at a density of 1 × 10⁴ cells/well in a 96-well plate.

- Add test compounds at various concentrations (typically 1-100 μM).

- Incubate at 37°C in 5% CO₂ for 72 hours.

- Add MTT solution (0.5 mg/mL final concentration) and incubate for 4 hours.

- Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.

- Calculate CC₅₀ values (concentration that inhibits cell proliferation by 50%).

Structure-Activity Relationship Data

The following table summarizes the inhibitory activity and cytotoxicity of key indole-2-carboxylic acid derivatives:

Table 1: Inhibitory Activity and Cytotoxicity of Indole-2-Carboxylic Acid Derivatives

| Compound | IC₅₀ (μM) | CC₅₀ (μM) | Key Structural Features |

|---|---|---|---|

| 1 | 32.37 ± 4.51 | >80 | Parent compound, no substituents |

| 4a | 10.06 ± 0.56 | >80 | C3 hydrophobic extension |

| 4b | 10.18 ± 0.67 | >80 | C3 aromatic substituent |

| 16h | 8.68 ± 0.77 | >80 | C5 halogenated benzene |

| 16j | 9.67 ± 0.89 | >80 | C6 small substituent |

| 17a | 3.11 ± 0.18 | >80 | C6 halogenated benzene, amide linker |

| 17b | 6.67 ± 0.51 | >80 | C5 halogenated benzene, amide linker |

| RAL | 0.06 ± 0.04 | >80 | Reference drug |

The experimental workflow for comprehensive biological evaluation proceeds through the following stages:

Computational Analysis and Binding Mode Evaluation

Molecular Docking Protocol

Molecular docking studies provide critical insights into the binding modes of indole-2-carboxylic acid derivatives within the HIV-1 integrase active site [1] [2]:

Protein Preparation:

- Retrieve the crystal structure of HIV-1 integrase (PDB ID: 6PUY) from the Protein Data Bank.

- Remove water molecules and heteroatoms except for the two Mg²⁺ ions in the active site.

- Add hydrogen atoms and assign appropriate protonation states to acidic and basic residues using molecular modeling software.

- Energy minimization using the OPLS-2005 force field to relieve steric clashes.

Ligand Preparation:

- Draw compound structures using chemical drawing software (e.g., ChemDraw).

- Generate 3D structures and perform geometry optimization using molecular mechanics.

- Assign atomic charges and determine possible tautomers and protonation states at physiological pH.

Docking Procedure:

- Define the docking grid centered on the two Mg²⁺ ions in the active site with a box size of 20 × 20 × 20 Å.

- Use the Lamarckian Genetic Algorithm for conformational sampling with 100 independent runs per compound.

- Set the population size to 300, maximum number of evaluations to 25 million, and maximum number of generations to 27,000.

- Cluster docking results based on root-mean-square deviation (RMSD) tolerance of 2.0 Å.

- Select the most representative pose from the largest cluster for binding mode analysis.

Binding Mode Analysis of Compound 17a

The binding mode analysis of the most potent derivative, compound 17a, reveals critical interactions with HIV-1 integrase [1]:

Metal Ion Chelation: The indole nitrogen and 2-carboxyl group form coordinate bonds with the two Mg²⁺ ions in the active site, disrupting the enzyme's catalytic function. This chelation mimics the interaction observed with established INSTIs and represents the primary mechanism of inhibition.

π-π Stacking Interaction: The introduced C6 halogenated benzene ring establishes a strong π-π stacking interaction with the 3' terminal adenosine of processed viral DNA (dC20). This interaction enhances binding affinity and contributes significantly to the improved inhibitory activity compared to the parent compound.

Hydrophobic Interactions: The 4-fluorobenzyl group at the N1 position extends into a hydrophobic cavity near the β4-α2 connector, forming van der Waals interactions with surrounding non-polar residues. This interaction stabilizes the binding conformation and improves compound specificity.

Hydrogen Bonding: The amide linker between the indole core and the C6 halogenated benzene ring forms hydrogen bonds with protein backbone atoms, further stabilizing the protein-ligand complex and contributing to the enhanced potency of compound 17a.

Application Notes and Conclusion

Implementation in Drug Discovery Programs

The development of indole-2-carboxylic acid derivatives as INSTIs can be effectively integrated into standard drug discovery workflows with the following application notes:

Hit-to-Lead Optimization: Begin with the indole-2-carboxylic acid scaffold (compound 1) as a starting point for medicinal chemistry optimization. Focus initial efforts on introducing hydrophobic extensions at the C3 position to explore the adjacent hydrophobic cavity, as demonstrated by compounds 4a and 4b which showed approximately 3-fold improvement in potency over the parent compound [1].

Lead Optimization Priority: Prioritize the introduction of halogenated aromatic rings at the C5 or C6 positions connected through amide linkers, as this strategy yielded the most significant improvements in potency (compound 17a, 10-fold more potent than the parent compound) [1]. Pay particular attention to bromo- and chloro-substitutions, which have demonstrated optimal π-stacking interactions with viral DNA.

Cytotoxicity Considerations: All evaluated compounds showed CC₅₀ values >80 μM, indicating favorable cytotoxicity profiles and high selectivity indices for further development [1]. However, comprehensive ADMET profiling should be incorporated early in the optimization process to identify potential liabilities.

Resistance Profiling: Include INSTI-resistant HIV-1 integrase mutants in the screening cascade to assess the potential resistance profile of promising compounds. The novel binding interactions of indole-2-carboxylic acid derivatives may provide advantages against certain resistance mutations.

Conclusion and Future Perspectives

Indole-2-carboxylic acid derivatives represent a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors. Through strategic optimization focusing on metal chelation enhancement, hydrophobic cavity exploration, and viral DNA interaction strengthening, significant improvements in inhibitory potency have been achieved, culminating in compound 17a with an IC₅₀ of 3.11 μM [1].

The comprehensive protocols outlined in this document—covering synthetic chemistry, biological evaluation, and computational analysis—provide a robust framework for researchers to design, synthesize, and evaluate new indole-2-carboxylic acid derivatives. The continued exploration of this chemical space, particularly through structure-based drug design informed by crystallographic and cryo-EM structures, holds significant promise for developing next-generation INSTIs with improved efficacy against drug-resistant HIV-1 strains.

Future directions should focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel substituents that interact with unexplored regions of the integrase active site, and evaluating combination therapies with other antiretroviral agents to assess potential synergistic effects.

References

- 1. Design, synthesis and biological evaluation of indole-2 ... [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole - 2 - carboxylic ... [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of indole - 2 - carboxylic ... [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of new 2 -azolylindoles – derivatives of... [msuir.usm.md]

- 5. Russian Journal of Organic Chemistry. Vol. 61, No. 6, Pages... [pleiades.online]

Quantitative Biological Activity of 5-Bromoindole-2-Carboxamide Derivatives

The table below summarizes the key quantitative findings for a leading 5-bromoindole-2-carboxamide derivative, showcasing its efficacy in various assays [1] [2].

Table 1: Key Experimental Data for a 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide Derivative

| Assay / Model | IC₅₀ / Activity Value | Key Observations |

|---|---|---|

| Anti-angiogenic (ex vivo rat aorta) | 15.4 µg/mL | Dose-dependent inhibition of blood vessel sprouting; 99% inhibition at 100 µg/mL [1]. |

| Anti-proliferative (HUVEC cells) | 5.6 µg/mL | Potent inhibition of endothelial cell proliferation, crucial for angiogenesis [1]. |

| Anti-proliferative (A549 Lung Cancer cells) | 14.4 µg/mL | Significant inhibition of cancer cell proliferation [1]. |

| Free Radical Scavenging (DPPH Assay) | 99.6 µg/mL | Suggests antioxidant properties may contribute to the mechanism of action [1]. |

Other synthesized derivatives, specifically 3-ethylindole-2-carboxamides, have demonstrated potent activity as dual EGFR and CDK2 inhibitors, which are relevant targets in cancer therapy [3]. The most potent compounds in this series showed GI₅₀ values below 55 nM against a panel of cancer cell lines and inhibited EGFR with IC₅₀ values ranging from 85 to 124 nM [3].

Detailed Experimental Protocols

Here are the standardized protocols for key experiments used to evaluate the anti-angiogenic and anti-proliferative activities of these compounds.

Ex Vivo Anti-Angiogenesis Assay (Rat Aorta Ring Model)

This protocol assesses the compound's ability to inhibit the formation of new microvessels from pre-existing tissue [1].

- 1.1 Aorta Preparation: Sacrifice a male albino rat (approx. 250 g) following ethical guidelines and institutional approval. Excise the thoracic aorta and cross-section it into thin rings (approximately 1 mm thick) under sterile conditions [1].

- 1.2 Culture and Treatment: Place individual aortic rings in a 48-well plate coated with a suitable matrix (e.g., collagen). Culture the rings in a complete medium (e.g., M199) supplemented with 10 µL of thrombin to induce angiogenesis. Add serially diluted concentrations of the test compound to the wells [1].

- 1.3 Incubation and Analysis: Incubate the plates at 37°C with 5% CO₂ for five days. On day five, observe and quantify the microvessel outgrowth from each aortic ring using an inverted microscope. Calculate the percentage of inhibition using the formula [1]:

Inhibition (%) = [1 - (Average outgrowth in sample / Average outgrowth in control)] × 100

Anti-Proliferative Assay (MTT Assay on Cell Lines)

This colorimetric assay measures cell metabolic activity as a proxy for cell viability and proliferation [1].

- 2.1 Cell Seeding and Culture: Use Human Umbilical Vein Endothelial Cells (HUVECs) or specific cancer cell lines (e.g., A549 for lung cancer). Culture HUVECs in F-12K Medium and A549 cells in RPMI-1640 medium, supplementing both to create complete growth media as per standard protocols (e.g., ATCC instructions). Maintain cells at 37°C and 5% CO₂ [1].

- 2.2 Compound Treatment and Incubation: Seed cells into a 96-well plate at a standardized density. After 24 hours, treat the cells with serial dilutions of the test compound. Incubate the treated cells for 48 hours [1] [3].

- 2.3 MTT Staining and Measurement: After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate further to allow formazan crystal formation. Dissolve the formed crystals with a solvent (e.g., DMSO) and measure the absorbance at a wavelength of 570 nm using a plate reader. The IC₅₀ value (concentration that inhibits 50% of cell proliferation) is calculated from the dose-response curve [1].

Free Radical Scavenging Activity (DPPH Assay)

This test evaluates the antioxidant potential of the compound, which may be linked to its anti-angiogenic mechanism [1].

- 3.1 Solution Preparation: Prepare a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl). Prepare the test compound in methanol at six different concentrations (e.g., 1000, 500, 250, 125, 62.5, and 31.25 µg/mL) [1].

- 3.2 Reaction and Incubation: Mix 100 µL of each compound concentration with 200 µL of the DPPH solution in a 96-well plate. Incubate the mixture for 30 minutes in the dark at room temperature [1].

- 3.3 Measurement and Calculation: Measure the absorbance of each solution at 517 nm. Calculate the free radical scavenging activity (F) using the formula [1]:

F = (Absorbance of sample / Absorbance of control) × 100%The IC₅₀ is the concentration required to scavenge 50% of DPPH free radicals.

Proposed Mechanism of Action and Workflow

The anti-angiogenic effect is likely multi-faceted. The compound's strong free radical scavenging activity can reduce oxidative stress, a known promoter of angiogenesis [1]. Furthermore, related indole derivatives have been shown to inhibit key signaling pathways by targeting Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR), which are critical drivers of endothelial cell proliferation and new blood vessel formation [1] [3].

The following diagram illustrates the proposed mechanism and the experimental workflow to validate it.

Application Notes for Researchers

- Lead Optimization: The core 5-bromoindole structure is a promising scaffold. Future work should explore modifications at the 3rd and 5th positions of the indole ring, as well as on the carboxamide side chain, to improve potency and pharmacokinetic properties [1] [3].

- Polypharmacology Strategy: Designing a single compound to inhibit multiple targets (e.g., both VEGF and EGFR pathways) is a viable strategy to enhance efficacy and overcome drug resistance in cancer therapy [3].

- Correlating Activities: The link between antioxidant activity and anti-angiogenic effect warrants further investigation, as reducing oxidative stress in the tumor microenvironment could be a key part of the compound's mechanism [1].

References

Comprehensive Application Notes and Protocols: Evaluating Anti-Proliferative Activity of Indole-2-Carboxylic Acid Using MTT Assay

Introduction and Background

The MTT assay remains a cornerstone method in cell biology and drug discovery for evaluating cell viability and proliferation capacity. This colorimetric technique measures the metabolic activity of cells based on the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The assay principle relies on the direct correlation between formazan production and the number of metabolically active cells, providing a reliable platform for screening potential therapeutic compounds. [1] Indole derivatives represent a promising chemical class with diverse biological activities, including demonstrated anti-proliferative effects against various cancer cell lines. The indole nucleus serves as a critical pharmacophore in many natural and synthetic compounds with medicinal value. Specifically, indole-2-carboxylic acid and its derivatives have garnered significant research interest due to their potent biological activities and favorable drug-like properties. [2] Recent studies have explored structure-activity relationships of indole derivatives, revealing that specific substitutions at different positions of the indole ring can significantly enhance anti-proliferative potency while potentially reducing toxicity to normal cells. [3]

The versatility of the MTT assay makes it particularly suitable for evaluating the therapeutic potential of indole-2-carboxylic acid derivatives across various experimental contexts, including dose-response studies, time-course experiments, and combination therapy screening. Its compatibility with high-throughput screening formats enables rapid assessment of multiple compounds and conditions, facilitating the identification of lead candidates for further development. Additionally, the quantitative nature of the assay allows for the generation of reliable IC50 values, which are essential for comparing compound efficacy and establishing structure-activity relationships. [1] [4]

Table 1: Overview of Indole Derivatives and Their Research Applications

| Indole Derivative | Research Applications | Key Findings | Reference |

|---|---|---|---|

| Indole-3-carboxylic acid (ICA) | Antiproliferative activity against various cancer cell lines | Enhanced potency when conjugated with primaquine; significant ROS generation | [3] |

| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Antifungal activity; potential anticancer applications | Isolated from Bacillus toyonensis; promising bioactivity against fungal pathogens | [5] |

| Primaquine-indole carboxamide conjugates | Evaluation against breast, liver, and prostate cancer cells | Compound 2 showed enhanced potency with preference for prostate cancer LNCaP cells | [3] |